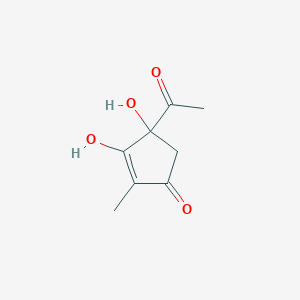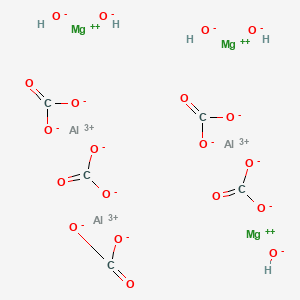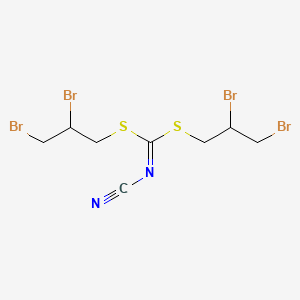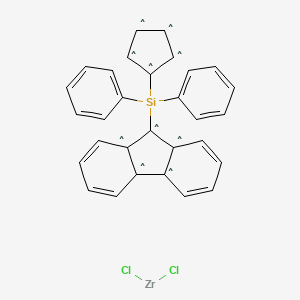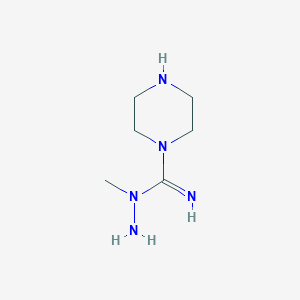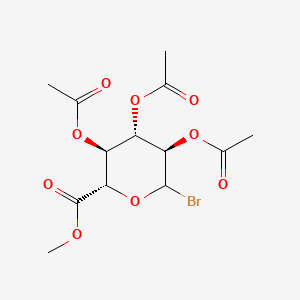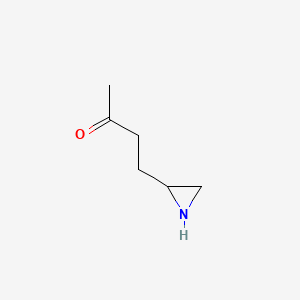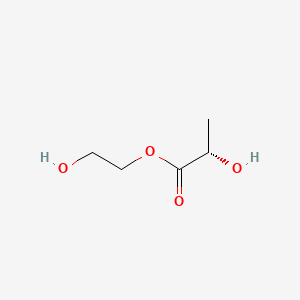
2-hydroxyethyl (2S)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl (2S)-2-hydroxypropanoate can be synthesized through the esterification of lactic acid with ethylene glycol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The reaction can be represented as follows:
Lactic Acid+Ethylene Glycol→2-Hydroxyethyl (2S)-2-hydroxypropanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of advanced catalysts and separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl (2S)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields alcohols.
Substitution: Forms esters and ethers, depending on the reagents used.
Scientific Research Applications
2-Hydroxyethyl (2S)-2-hydroxypropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Serves as a substrate in enzymatic reactions and metabolic studies.
Medicine: Investigated for its potential use in drug delivery systems and as a biocompatible material.
Industry: Utilized in the production of biodegradable plastics and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-hydroxyethyl (2S)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the production of energy and other essential biomolecules. The hydroxyl and ester groups in the compound allow it to participate in various biochemical reactions, influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate: Used in the production of hydrogels and contact lenses.
2-Hydroxyethyl acrylate: Employed in the synthesis of polymers and coatings.
Ethylene glycol: A precursor in the synthesis of various esters and polymers.
Uniqueness
2-Hydroxyethyl (2S)-2-hydroxypropanoate is unique due to its dual functionality, possessing both hydroxyl and ester groups. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications. Its biocompatibility and biodegradability further enhance its appeal in medical and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical structure and reactivity make it valuable in scientific research, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can pave the way for innovative uses and further advancements in related fields.
Properties
Molecular Formula |
C5H10O4 |
|---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
2-hydroxyethyl (2S)-2-hydroxypropanoate |
InChI |
InChI=1S/C5H10O4/c1-4(7)5(8)9-3-2-6/h4,6-7H,2-3H2,1H3/t4-/m0/s1 |
InChI Key |
YVOWOLLEVWDWOH-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCCO)O |
Canonical SMILES |
CC(C(=O)OCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


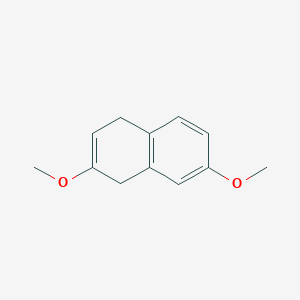
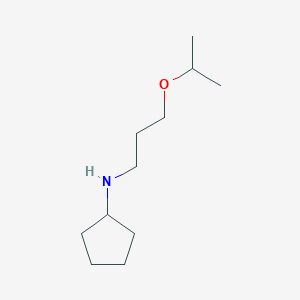
![6-Methyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B13814865.png)
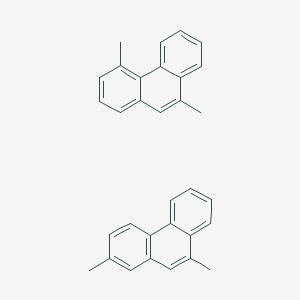

![4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B13814874.png)
